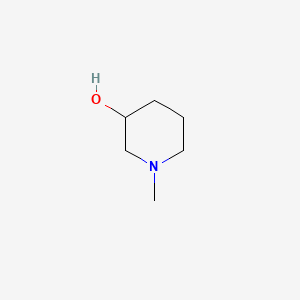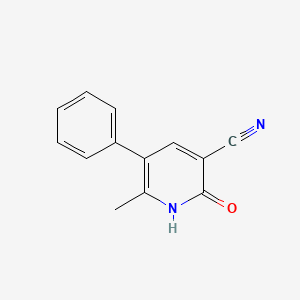
3-Hydroxy-1-méthylpipéridine
Vue d'ensemble
Description
3-Hydroxy-1-methylpiperidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-1-methylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents Antitumoraux
3-Hydroxy-1-méthylpipéridine: est utilisé comme réactif dans l'optimisation de l'échafaudage de la Novobiocine pour produire des agents antitumoraux . Ce processus implique la modification de la structure de la Novobiocine, un antibiotique coumarinique, pour améliorer ses propriétés antitumorales. Le rôle du composé dans cette application est crucial en raison de sa capacité à interagir avec diverses cibles biologiques, ce qui pourrait conduire au développement de nouvelles thérapies contre le cancer.
Synthèse de Carbamates
Le composé sert de réactif dans la formation de carbamates . Les carbamates sont des composés organiques dérivés de l'acide carbamique et trouvent une large utilisation dans divers domaines, notamment la chimie médicinale comme médicaments ou précurseurs de médicaments, et en agriculture comme pesticides.
Formation de N-Alkylimidazoles
1-Méthylpipéridin-3-ol: est utilisé dans la synthèse de N-alkylimidazoles . Les imidazoles sont des composés hétérocycliques qui font partie de la structure de nombreuses molécules biologiques importantes, y compris l'histidine et l'histamine. Les N-alkylimidazoles ont des applications pharmacologiques significatives, en particulier comme agents antifongiques et dans le traitement des ulcères peptiques.
Inhibiteurs de CDK5
Ce composé est un réactif pour la synthèse de dérivés de la pyridine qui agissent comme inhibiteurs de CDK5 . CDK5 est une protéine kinase qui est impliquée dans divers troubles neurologiques, y compris la maladie d'Alzheimer. Les inhibiteurs de CDK5 ont le potentiel de servir d'agents thérapeutiques pour le traitement de ces affections.
Ligands pour les Récepteurs Nicotiniques de l'Acétylcholine
This compound: est impliqué dans la création de dérivés de phénylcarbamate qui fonctionnent comme des ligands pour les récepteurs nicotiniques de l'acétylcholine . Ces récepteurs sont essentiels pour la transmission du signal dans le système nerveux, et les ligands qui peuvent moduler leur activité sont précieux pour traiter les maladies neurodégénératives et les affections liées au déclin cognitif.
Ligands d'Amino Phosphites
Le composé est également utilisé dans le développement de ligands d'amino phosphites . Ces ligands sont importants en catalyse, en particulier dans la synthèse asymétrique, qui est un processus clé dans la production de produits pharmaceutiques énantiomériquement purs.
Énantiomères de Mexilétine
Enfin, 1-Méthylpipéridin-3-ol est un réactif dans la synthèse des énantiomères de Mexilétine par substitution aromatique nucléophile . La Mexilétine est un médicament utilisé pour traiter les battements cardiaques irréguliers et la douleur neuropathique. La synthèse de ses énantiomères est importante pour améliorer l'efficacité du médicament et réduire les effets secondaires.
Safety and Hazards
3-Hydroxy-1-methylpiperidine is a combustible liquid and may cause respiratory irritation . It causes serious eye irritation and skin irritation . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when the risk of exposure occurs . It should be used in a well-ventilated area and stored away from strong oxidizing agents .
Orientations Futures
Piperidines, including 3-Hydroxy-1-methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It has been used as a reactant for the synthesis of various compounds, indicating its potential role in interacting with a variety of molecular targets .
Mode of Action
It’s known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets through a variety of mechanisms .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
It’s known to be a reactant in the synthesis of various compounds, suggesting it may have diverse effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-methylpiperidine . For instance, its stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other compounds in the reaction environment .
Analyse Biochimique
Biochemical Properties
3-Hydroxy-1-methylpiperidine plays a crucial role in biochemical reactions, particularly in the synthesis of pyridine derivatives, phenylcarbamate derivatives, and amino phosphite ligands . It interacts with enzymes such as cyclin-dependent kinase 5 (CDK5) inhibitors and nicotinic acetylcholine receptors . These interactions are essential for the formation of antitumor agents and ligands for nicotinic acetylcholine receptors .
Cellular Effects
3-Hydroxy-1-methylpiperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of enzymes and proteins involved in these processes, thereby modulating cell function . The compound’s impact on cell signaling pathways and gene expression is particularly significant in the context of its use in pharmaceutical applications .
Molecular Mechanism
At the molecular level, 3-Hydroxy-1-methylpiperidine exerts its effects through binding interactions with specific biomolecules . It acts as a reactant in the synthesis of pyridine derivatives, which are known to inhibit CDK5 . Additionally, it forms phenylcarbamate derivatives that act as ligands for nicotinic acetylcholine receptors . These interactions result in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-1-methylpiperidine change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound can maintain its activity over extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-1-methylpiperidine vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
3-Hydroxy-1-methylpiperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . These pathways include the synthesis of pyridine derivatives and phenylcarbamate derivatives, which are crucial for its biochemical activity . The compound’s involvement in these pathways affects metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-1-methylpiperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in water facilitates its transport across cellular membranes .
Subcellular Localization
3-Hydroxy-1-methylpiperidine is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in these compartments is essential for its role in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
1-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883920 | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-74-3 | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the study utilize circular dichroism (CD) to understand the structure of 1-methylpiperidin-3-ol?
A1: The study employs CD spectroscopy to investigate the conformation and absolute configuration of 3-hydroxy-piperidines, including 1-methylpiperidin-3-ol. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of molecules. By analyzing the Cotton effect (the characteristic CD signal) of (R)-1-methylpiperidin-3-ol, the researchers could deduce its preferred conformation in solution. The study found that the CD data supported a conformation for (R)-1-methylpiperidin-3-ol that aligned with a simple piperidine helicity rule established by comparing it to the conformationally rigid (R)-quinuclidin-3-ol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















